molecular formula C13H16ClN3O4 B11653809 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide

4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide

Cat. No.: B11653809
M. Wt: 313.74 g/mol
InChI Key: NBNGNCSTXUFEDE-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide: is a chemical compound with the following properties:

    Molecular Formula: CHClNOS

    CAS Number: 303755-92-2

    Molecular Weight: 380.897 g/mol

This compound belongs to the class of 4-halobenzoic acids and derivatives , characterized by a halogen atom (chlorine, in this case) at the 4-position of the benzene ring . detailed information about its biological activity and applications is limited.

Preparation Methods

Synthetic Routes:: The synthetic route for 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide involves the following steps:

    Chlorination: Chlorination of the corresponding benzamide precursor using a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) yields the 4-chloro derivative.

    Morpholine Ethylation: Ethylation of the chlorinated compound with morpholine (2-(morpholin-4-yl)ethylamine) leads to the desired product.

    Nitration: Nitration of the resulting compound introduces the nitro group at the 3-position of the benzene ring.

Industrial Production:: Unfortunately, specific industrial production methods are not widely documented due to the compound’s rarity and limited commercial availability.

Chemical Reactions Analysis

Reactions::

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Substitution: The chlorine atom may participate in substitution reactions.

    Other Transformations: Further functionalization of the morpholine moiety is possible.

Common Reagents and Conditions::

    Chlorination: Thionyl chloride (SOCl) or phosphorus pentachloride (PCl).

    Ethylation: Ethylating agents (e.g., ethyl bromide).

    Nitration: Nitric acid (HNO) in sulfuric acid (HSO).

Scientific Research Applications

    Medicinal Chemistry: Exploration of its pharmacological properties.

    Biological Studies: Investigation of its effects on cellular processes.

    Industry: Possible use as a building block for other compounds.

Mechanism of Action

The exact mechanism by which 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide exerts its effects remains unclear. Further research is needed to identify molecular targets and pathways involved.

Comparison with Similar Compounds

While detailed comparisons are scarce, it’s essential to highlight its uniqueness within the class of 4-halobenzoic acids and derivatives. Similar compounds include:

Properties

Molecular Formula

C13H16ClN3O4

Molecular Weight

313.74 g/mol

IUPAC Name

4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide

InChI

InChI=1S/C13H16ClN3O4/c14-11-2-1-10(9-12(11)17(19)20)13(18)15-3-4-16-5-7-21-8-6-16/h1-2,9H,3-8H2,(H,15,18)

InChI Key

NBNGNCSTXUFEDE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

solubility

41.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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